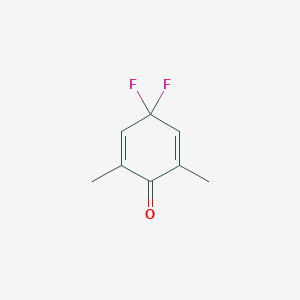
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is an organic compound with the molecular formula C8H8F2O It is a derivative of cyclohexadienone, characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexadienols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexadienols.
Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2,5-Cyclohexadien-1-One: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2,5-Cyclohexadien-1-One: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior.
Uniqueness
The presence of fluorine atoms in 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One imparts unique properties such as increased electronegativity, enhanced stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H8F2O |
|---|---|
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3 |
InChI-Schlüssel |
AWELHXQJUQMNQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


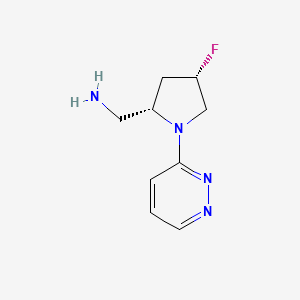


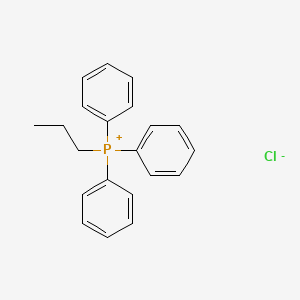
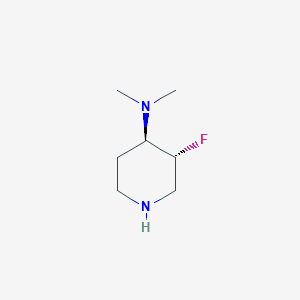
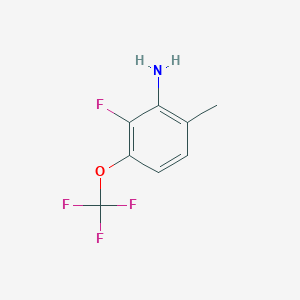
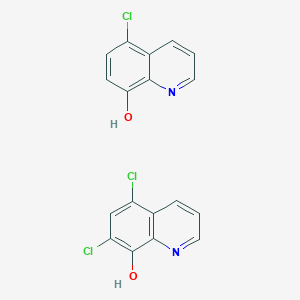
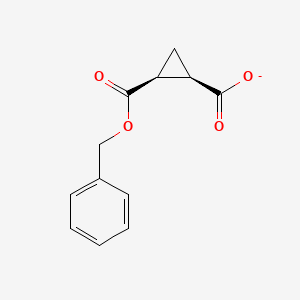
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
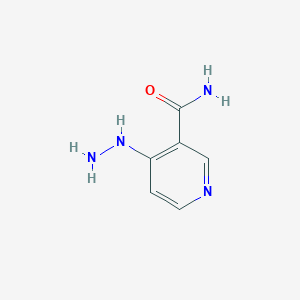
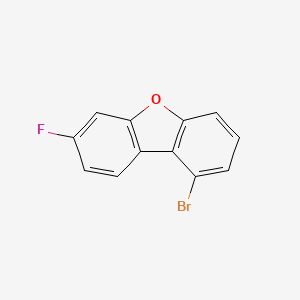
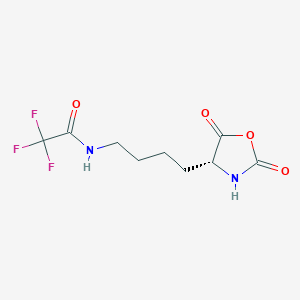
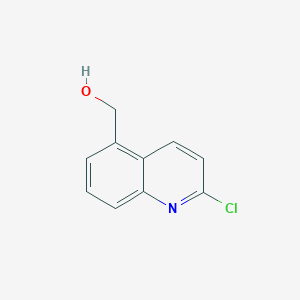
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
